Cas no 2260931-78-8 (4-amino-4H-1,2,4-triazole-3-thiol; hydrazine)

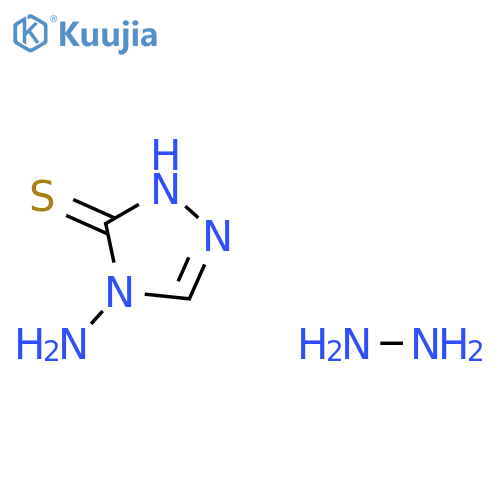

2260931-78-8 structure

商品名:4-amino-4H-1,2,4-triazole-3-thiol; hydrazine

4-amino-4H-1,2,4-triazole-3-thiol; hydrazine 化学的及び物理的性質

名前と識別子

-

- 2260931-78-8

- EN300-6732937

- 4-amino-4H-1,2,4-triazole-3-thiol; hydrazine

-

- インチ: 1S/C2H4N4S.H4N2/c3-6-1-4-5-2(6)7;1-2/h1H,3H2,(H,5,7);1-2H2

- InChIKey: HCGDAXNXDGUWHR-UHFFFAOYSA-N

- ほほえんだ: S=C1NN=CN1N.NN

計算された属性

- せいみつぶんしりょう: 148.05311545g/mol

- どういたいしつりょう: 148.05311545g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 5

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 119

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 138Ų

4-amino-4H-1,2,4-triazole-3-thiol; hydrazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6732937-0.1g |

4-amino-4H-1,2,4-triazole-3-thiol, hydrazine |

2260931-78-8 | 95.0% | 0.1g |

$22.0 | 2025-03-13 | |

| Enamine | EN300-6732937-1.0g |

4-amino-4H-1,2,4-triazole-3-thiol, hydrazine |

2260931-78-8 | 95.0% | 1.0g |

$63.0 | 2025-03-13 | |

| Enamine | EN300-6732937-0.25g |

4-amino-4H-1,2,4-triazole-3-thiol, hydrazine |

2260931-78-8 | 95.0% | 0.25g |

$32.0 | 2025-03-13 | |

| Enamine | EN300-6732937-5.0g |

4-amino-4H-1,2,4-triazole-3-thiol, hydrazine |

2260931-78-8 | 95.0% | 5.0g |

$198.0 | 2025-03-13 | |

| Aaron | AR028LZ7-1g |

4-amino-4H-1,2,4-triazole-3-thiol,hydrazine |

2260931-78-8 | 95% | 1g |

$112.00 | 2025-02-16 | |

| Aaron | AR028LZ7-5g |

4-amino-4H-1,2,4-triazole-3-thiol,hydrazine |

2260931-78-8 | 95% | 5g |

$298.00 | 2023-12-15 | |

| 1PlusChem | 1P028LQV-50mg |

4-amino-4H-1,2,4-triazole-3-thiol,hydrazine |

2260931-78-8 | 95% | 50mg |

$83.00 | 2024-05-24 | |

| Aaron | AR028LZ7-50mg |

4-amino-4H-1,2,4-triazole-3-thiol,hydrazine |

2260931-78-8 | 95% | 50mg |

$52.00 | 2025-03-12 | |

| 1PlusChem | 1P028LQV-2.5g |

4-amino-4H-1,2,4-triazole-3-thiol,hydrazine |

2260931-78-8 | 95% | 2.5g |

$201.00 | 2024-05-24 | |

| Enamine | EN300-6732937-2.5g |

4-amino-4H-1,2,4-triazole-3-thiol, hydrazine |

2260931-78-8 | 95.0% | 2.5g |

$113.0 | 2025-03-13 |

4-amino-4H-1,2,4-triazole-3-thiol; hydrazine 関連文献

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

2260931-78-8 (4-amino-4H-1,2,4-triazole-3-thiol; hydrazine) 関連製品

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量